2,3,6-Trichloroquinoxaline
Overview
Description
2,3,6-Trichloroquinoxaline is a chemical compound with the molecular formula C8H3Cl3N2 and a molecular weight of 233.48 g/mol It is a derivative of quinoxaline, characterized by the presence of three chlorine atoms at the 2nd, 3rd, and 6th positions on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trichloroquinoxaline can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroquinoxaline with thiourea, yielding quinoxaline-2,3(1H,4H)-dithione . Another method includes the treatment of 6-chloro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with appropriate chlorinating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of solvents like ethanol or dimethyl sulfoxide, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and similar reducing agents are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoxalines can be formed.
Oxidation Products: Oxidized derivatives of quinoxaline.
Reduction Products: Reduced forms of quinoxaline.
Scientific Research Applications
2,3,6-Trichloroquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6-Trichloroquinoxaline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular processes such as DNA replication, protein synthesis, and signal transduction . The exact molecular targets and pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
- 2,3-Dichloroquinoxaline
- 2,3,6,7-Tetrachloroquinoxaline
- 4,6,7-Trichloroquinoline
- 4,7,8-Trichloroquinoline
Comparison: 2,3,6-Trichloroquinoxaline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds might not be as effective .
Properties
IUPAC Name |
2,3,6-trichloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEGFNCRZUGIOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062744 | |
Record name | Quinoxaline, 2,3,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-87-4 | |
Record name | 2,3,6-Trichloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2958-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quinoxaline, 2,3,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2958-87-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203052 | |
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Record name | Quinoxaline, 2,3,6-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoxaline, 2,3,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trichloroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,6-Trichloroquinoxaline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6A4BK2382 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,6-trichloroquinoxaline in the synthesis of 1,4-diazabenzo[b]phenothiazine?
A1: this compound serves as a crucial building block in the synthesis of 1,4-diazabenzo[b]phenothiazine. The research paper describes how reacting this compound with 2-aminothiophenol leads to the formation of the desired 1,4-diazabenzo[b]phenothiazine structure []. This reaction likely proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 2-aminothiophenol displaces a chlorine atom on the quinoxaline ring, ultimately leading to ring closure and formation of the final product.
Q2: Were any spectroscopic studies used to confirm the structure of the synthesized 1,4-diazabenzo[b]phenothiazine?
A2: Yes, the researchers used spectroscopic studies to confirm the structure of the synthesized 1,4-diazabenzo[b]phenothiazine. Although the specific spectroscopic techniques employed are not detailed in the provided abstract, this statement suggests that methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) were likely used to analyze and confirm the identity of the synthesized compound [].
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